molecular formula C15H13N3O2S B13379787 Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4'-bipyridine-3-carboxylate

Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4'-bipyridine-3-carboxylate

Cat. No.: B13379787
M. Wt: 299.3 g/mol
InChI Key: QEAYFHFEOCUZTJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4’-bipyridine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bipyridine structure, which includes a cyano group, a methyl group, and a thioxo group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4’-bipyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4’-bipyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated bipyridine derivatives.

Scientific Research Applications

Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4’-bipyridine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4’-bipyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and thioxo groups play a crucial role in its bioactivity, enabling it to bind to enzymes and receptors, thereby modulating their activity. The bipyridine structure allows for strong coordination with metal ions, making it an effective ligand in catalytic processes .

Comparison with Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydro-4,4’-bipyridine-3-carboxylate

Comparison: Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-4,4’-bipyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and biological research .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

ethyl 5-cyano-2-methyl-4-pyridin-4-yl-6-sulfanylidene-1H-pyridine-3-carboxylate

InChI

InChI=1S/C15H13N3O2S/c1-3-20-15(19)12-9(2)18-14(21)11(8-16)13(12)10-4-6-17-7-5-10/h4-7H,3H2,1-2H3,(H,18,21)

InChI Key

QEAYFHFEOCUZTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1C2=CC=NC=C2)C#N)C

Origin of Product

United States

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